molecular formula C17H20N2O4S B2871757 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1790198-45-6

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2871757
CAS No.: 1790198-45-6
M. Wt: 348.42
InChI Key: ONPGIBUYTNSJCF-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of methoxyphenyl, thiophenyl, and oxalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenyl, undergoes a series of reactions to introduce the methoxy group at the desired position.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using thiophen-2-ylmethyl chloride as a reagent.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The thiophenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Methoxyphenyl aldehydes or acids.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the thiophenyl group.

Scientific Research Applications

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The methoxyphenyl and thiophenyl groups can interact with enzymes or receptors, modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(phenylmethyl)oxalamide

Uniqueness

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-14-8-4-3-7-13(14)15(23-2)11-19-17(21)16(20)18-10-12-6-5-9-24-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPGIBUYTNSJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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